(+)-8-[(4-Amino-1-methylbutyl)amino]-5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPC1161B is an 8-aminoquinoline analog derived from primaquine, a well-known antimalarial drug. It has shown an improved therapeutic profile compared to primaquine, with a lower effective dose and reduced toxic side effects such as hemolysis . NPC1161B is particularly promising for its potential to block the transmission of Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NPC1161B involves the modification of the primaquine structure. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of NPC1161B would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: NPC1161B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and activity within biological systems.
Common Reagents and Conditions: Common reagents used in the reactions involving NPC1161B include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of NPC1161B include its metabolites, such as desalkyl NPC1161 and carboxy NPC1161 . These metabolites are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Scientific Research Applications
NPC1161B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying the reactivity of 8-aminoquinolines. In biology, it is used to investigate the mechanisms of antimalarial activity and the inhibition of Plasmodium falciparum development . In medicine, NPC1161B is being explored for its potential to treat malaria and other parasitic infections with reduced side effects compared to primaquine . In industry, it may be used in the development of new antimalarial drugs and other therapeutic agents .
Mechanism of Action
The mechanism of action of NPC1161B involves the generation of reactive oxygen species and interference with the electron transport chain of the parasite . This leads to the inhibition of Plasmodium falciparum oocyst and sporozoite development, effectively blocking the transmission of the parasite . NPC1161B does not require prior liver metabolism for its efficacy, suggesting that it produces an active metabolite directly within the mosquito .
Comparison with Similar Compounds
NPC1161B is compared with other 8-aminoquinoline analogs such as primaquine, tafenoquine, and sitamaquine . While primaquine is effective against malaria, it has significant side effects, including hemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency . Tafenoquine and sitamaquine have been developed to improve the therapeutic index and safety profile of primaquine . NPC1161B stands out due to its lower effective dose and reduced toxic side effects, making it a promising candidate for clinical development .
List of Similar Compounds:- Primaquine
- Tafenoquine
- Sitamaquine
NPC1161B’s unique properties and potential for reduced side effects highlight its significance in the ongoing efforts to develop effective antimalarial therapies .
Properties
Molecular Formula |
C22H25Cl2N3O2 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(4R)-4-N-[5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C22H25Cl2N3O2/c1-13-8-10-26-21-18(27-14(2)5-4-9-25)12-19(28-3)22(20(13)21)29-15-6-7-16(23)17(24)11-15/h6-8,10-12,14,27H,4-5,9,25H2,1-3H3/t14-/m1/s1 |
InChI Key |
UEFVAUCKVCFRDW-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N[C@H](C)CCCN)OC)OC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC(=C(C=C3)Cl)Cl |
Synonyms |
8-((4-amino-1-methylbutyl)amino)-5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinoline 8-((4-amino-1-methylbutyl)amino-5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinoline succinate) NPC 1161C NPC-1161B NPC1161a |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.